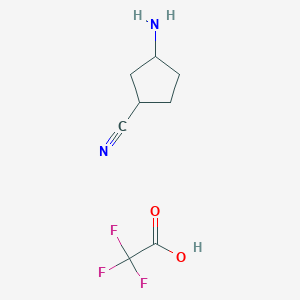
3-Aminocyclopentane-1-carbonitrile; trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminocyclopentane-1-carbonitrile; trifluoroacetic acid is a compound with the molecular formula C8H11F3N2O2 and a molecular weight of 224.18 g/mol . This compound is a combination of 3-aminocyclopentane-1-carbonitrile and trifluoroacetic acid, which are often used in various chemical and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-aminocyclopentane-1-carbonitrile; trifluoroacetic acid typically involves the reaction of 3-aminocyclopentane-1-carbonitrile with trifluoroacetic acid under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around room temperature to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are carefully monitored to ensure consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Aminocyclopentane-1-carbonitrile; trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various halogenating agents; reactions are carried out under controlled temperatures and in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitriles or carboxylic acids, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
3-Aminocyclopentane-1-carbonitrile; trifluoroacetic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of fine chemicals and active pharmaceutical ingredients
Mécanisme D'action
The mechanism of action of 3-aminocyclopentane-1-carbonitrile; trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. It can also interact with enzymes, altering their activity and affecting metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Aminocyclopentane-1-carbonitrile
- 2,2,2-Trifluoroacetic acid
- cis-2-aminocyclopentanecarbonitrile; 2,2,2-trifluoroacetic acid
- (1R,2S)-2-aminocyclopentane-1-carbonitrile; 2,2,2-trifluoroacetic acid
Uniqueness
3-Aminocyclopentane-1-carbonitrile; trifluoroacetic acid is unique due to its combination of an amino group and a trifluoroacetic acid moiety. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications. Its ability to undergo diverse chemical reactions and its role as an intermediate in the synthesis of complex molecules highlight its significance .
Propriétés
Formule moléculaire |
C8H11F3N2O2 |
|---|---|
Poids moléculaire |
224.18 g/mol |
Nom IUPAC |
3-aminocyclopentane-1-carbonitrile;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H10N2.C2HF3O2/c7-4-5-1-2-6(8)3-5;3-2(4,5)1(6)7/h5-6H,1-3,8H2;(H,6,7) |
Clé InChI |
YGLATEGGVDJYJL-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC1C#N)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


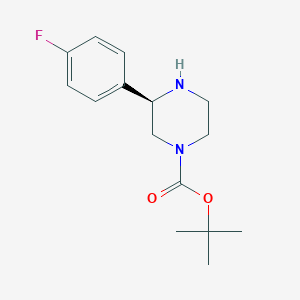

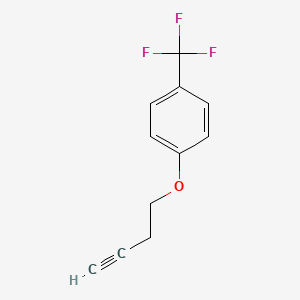

![benzyl N-[1-(2-carbamoylpyrrolidin-1-yl)-3-hydroxy-1-oxobutan-2-yl]carbamate](/img/structure/B12276299.png)
![4,4'-hexane-1,6-diylbistetrahydro-1aH-oxireno[f]isoindole-3,5(2H,4H)-dione](/img/structure/B12276305.png)


![2-(H-Imidazo[1,2-a]pyridin-2-yl)ethyl methanesulfonate](/img/structure/B12276318.png)
amino}methyl)benzonitrile](/img/structure/B12276319.png)
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-methoxy-1,3-benzothiazole](/img/structure/B12276322.png)
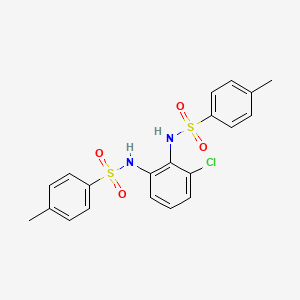
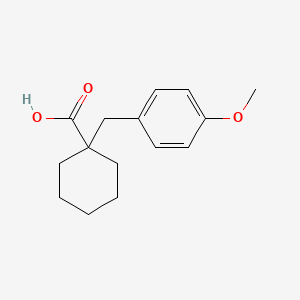
![1-Chlorobicyclo[2.2.2]octane](/img/structure/B12276353.png)
